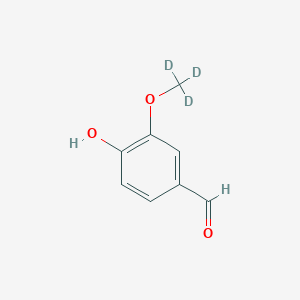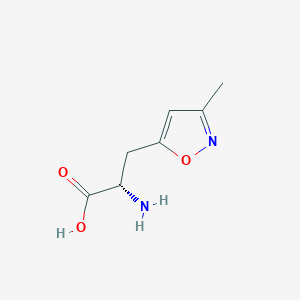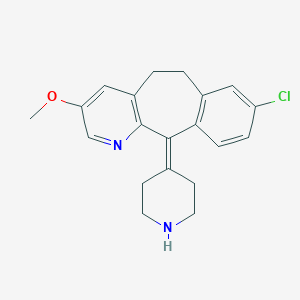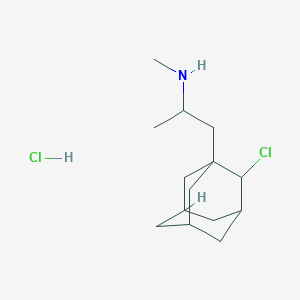
Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride is a chemical compound that has been used in scientific research for various purposes. This compound is also known by the name of amantadine hydrochloride. It is a white crystalline powder that is soluble in water and has a bitter taste. The chemical formula for this compound is C10H18ClN.
Mécanisme D'action
The mechanism of action of Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride involves the inhibition of the reuptake of dopamine. This leads to an increase in the levels of dopamine in the brain, which helps to improve the symptoms of Parkinson's disease. This compound also has antiviral properties and is known to inhibit the replication of certain viruses.
Effets Biochimiques Et Physiologiques
Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride has various biochemical and physiological effects. It is known to increase the levels of dopamine in the brain, which helps to improve the symptoms of Parkinson's disease. This compound also has antiviral properties and is known to inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride in lab experiments include its ability to improve the symptoms of Parkinson's disease and its antiviral properties. However, the limitations of using this compound in lab experiments include its potential side effects and the need for careful handling due to its toxicity.
Orientations Futures
There are several future directions for the use of Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride in scientific research. One direction is the development of new and improved dopamine agonists for the treatment of Parkinson's disease. Another direction is the exploration of the antiviral properties of this compound and its potential use in the treatment of viral infections. Additionally, the potential use of this compound in the treatment of other neurological disorders is an area of future research.
Méthodes De Synthèse
The synthesis of Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride involves the reaction of 2-chloro-1-(methylamino) propane with adamantane. This reaction is carried out in the presence of a suitable catalyst and solvent. The product obtained is then purified by recrystallization.
Applications De Recherche Scientifique
Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride has been used in scientific research for various purposes. It is commonly used as a dopamine agonist and is known to have antiviral properties. This compound has also been used in the treatment of Parkinson's disease and has been shown to improve the symptoms of the disease.
Propriétés
Numéro CAS |
19835-43-9 |
|---|---|
Nom du produit |
Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride |
Formule moléculaire |
C14H25Cl2N |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
1-(2-chloro-1-adamantyl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H24ClN.ClH/c1-9(16-2)6-14-7-10-3-11(8-14)5-12(4-10)13(14)15;/h9-13,16H,3-8H2,1-2H3;1H |
Clé InChI |
UPSFRSUKUUOJFH-UHFFFAOYSA-N |
SMILES |
CC(CC12CC3CC(C1)CC(C3)C2Cl)NC.Cl |
SMILES canonique |
CC(CC12CC3CC(C1)CC(C3)C2Cl)NC.Cl |
Synonymes |
2-Chloro-1-(2-methylaminopropyl)adamantane hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



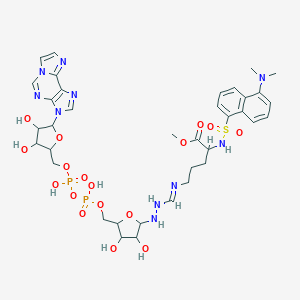

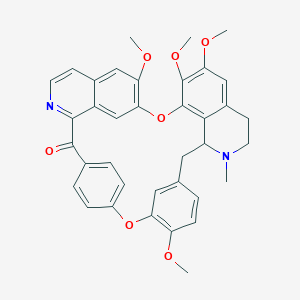
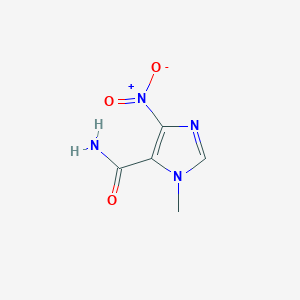

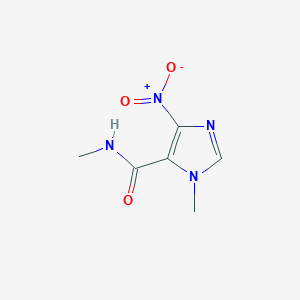

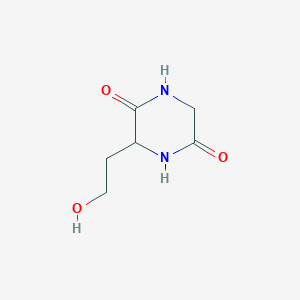
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)
